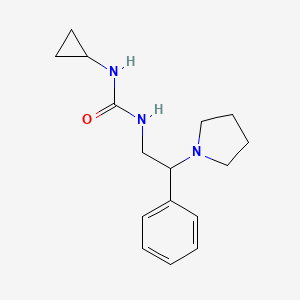
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea involves the modulation of the sigma-1 receptor. The compound binds to the receptor and modulates its activity, which leads to the activation of several downstream signaling pathways. This, in turn, leads to the regulation of various physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea have been extensively studied in vitro and in vivo. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by the receptor. However, one of the limitations of using the compound is its potential toxicity. It is important to use appropriate safety measures when handling the compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea. One of the potential areas of research is the development of new therapeutic agents based on the compound. Another potential area of research is the study of the compound's effects on other physiological processes such as immune function and metabolism. Additionally, the development of more selective sigma-1 receptor modulators could lead to the discovery of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea involves the reaction of cyclopropyl isocyanate with 2-phenyl-2-pyrrolidin-1-yl ethanol in the presence of a base. The resulting compound is then treated with urea to obtain the final product.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory, and neuroprotection. The compound has also been studied for its potential use in the treatment of depression, anxiety, and neuropathic pain.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2-phenyl-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-14-8-9-14)17-12-15(19-10-4-5-11-19)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAUMNYTJFKVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
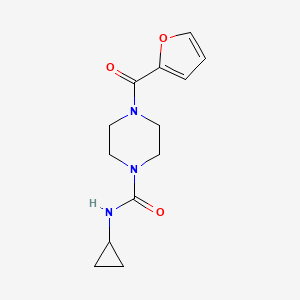

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)


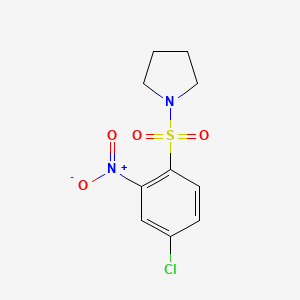
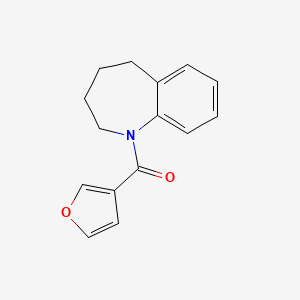
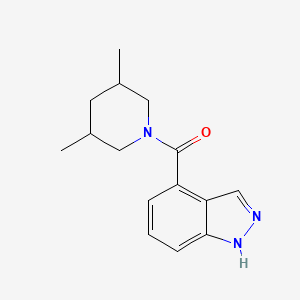
![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)